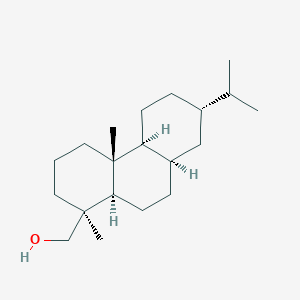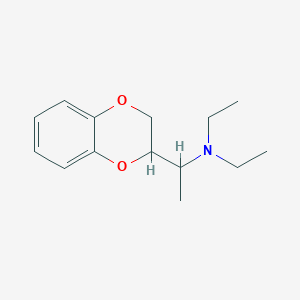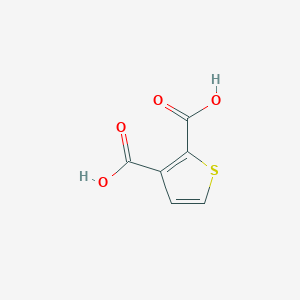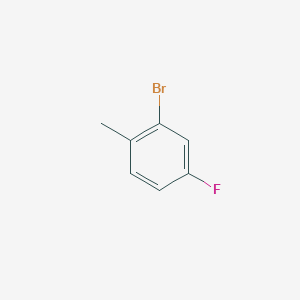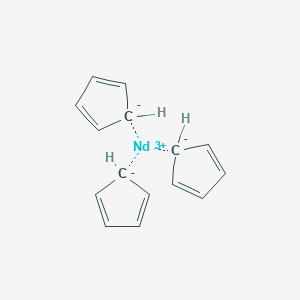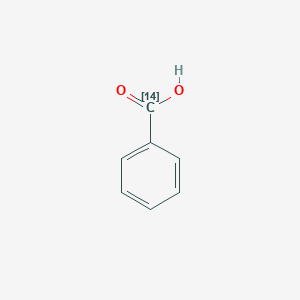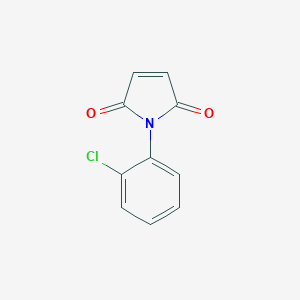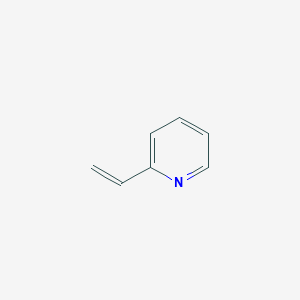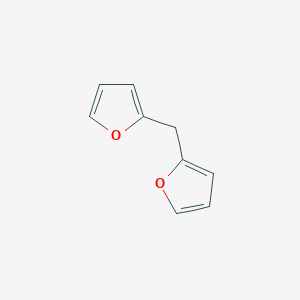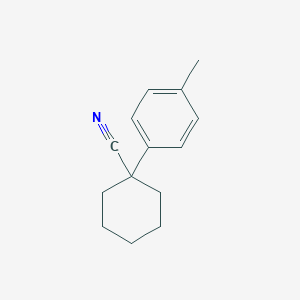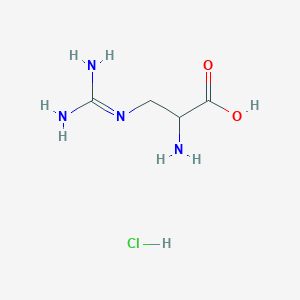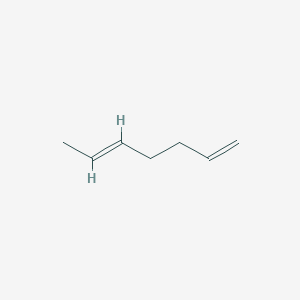
1,5-庚二烯
描述
1,5-Heptadiene is a compound that has been studied in various contexts within the field of organic chemistry. Its applications range from being a fundamental building block in organic synthesis to its role in the formation of more complex chemical structures.
Synthesis Analysis
1,5-Heptadiene and its derivatives have been synthesized through various methods. For instance, Tsai et al. (2003) described the synthesis of 1,6-heptadienes substituted with nucleic acid bases via Mitsunobu condensations (Tsai et al., 2003). Similarly, Hustad and Coates (2002) reported on the polymerization of 1,5-hexadiene, which is closely related to 1,5-heptadiene, with a bis(phenoxyimine) titanium catalyst system (Hustad & Coates, 2002).
Molecular Structure Analysis
The molecular structure of 1,5-heptadiene derivatives has been a subject of research. For example, Majchrzak et al. (1983) synthesized a 2,5-diazabicyclo [4.1.0]heptane, a related structure, and analyzed its magnetic resonance spectrum to determine its conformation (Majchrzak et al., 1983).
Chemical Reactions and Properties
Various studies have explored the chemical reactions and properties of 1,5-heptadiene. For instance, Dauben and Cargill (1961) studied the photochemical transformations of Δ2,5-bicyclo[2.2.1]heptadiene, which is structurally related to 1,5-heptadiene (Dauben & Cargill, 1961).
Physical Properties Analysis
The physical properties of compounds like 1,5-heptadiene are essential for understanding their behavior and potential applications. Schultz and Hargittai (1995) conducted a study on the molecular structure of gaseous 1,5-hexadiene, which shares similarities with 1,5-heptadiene, using electron diffraction (Schultz & Hargittai, 1995).
Chemical Properties Analysis
The chemical properties of 1,5-heptadiene are diverse and have been explored in various studies. For example, Kano, Takahashi, and Kawashima (2002) synthesized and analyzed the structure of a spirotellurane bearing two 1,2-oxatelluretane rings, which are related to the chemical properties of 1,5-heptadiene (Kano, Takahashi, & Kawashima, 2002).
科学研究应用
对1,5-庚二烯的Cope重排的溶剂效应:Mitsuhashi和Yamamoto(1990)研究了4,4-二氰基-5-乙基-1,5-庚二烯的Cope重排,发现该反应受溶剂极性的影响,但不受与质子溶剂的氢键作用的影响。这表明在某些环境中反应不易受氢键影响(Mitsuhashi & Yamamoto, 1990)。
双环[2.2.1]庚二烯的光化学转化:Dauben和Cargill(1961)探索了Δ2,5-双环[2.2.1]庚二烯的紫外辐射,导致其异构化为四环烯。这突显了该化合物在光化学应用和转化中的潜力(Dauben & Cargill, 1961)。
1,5-己二烯自由基阴离子的Cope环化:Hammad和Wenthold(2003)发现2,5-二氰基-1,5-己二烯的自由基阴离子经历Cope环化。这一发现对于理解这类化合物中的电子催化环化反应至关重要(Hammad & Wenthold, 2003)。
核酸碱基取代庚二烯的合成和环化:Tsai等人(2003)合成了用核酸碱基取代的1,6-庚二烯,探索了它们的环化和自由基加成反应。这项研究有助于理解庚二烯的反应性和在合成核酸衍生物中的潜力(Tsai et al., 2003)。
涉及双环[3.2.0]庚二烯的钴(I)配合物:Angermund,Betz和Butenschön(1993)研究了与双环[3.2.0]庚二烯形成的钴(I)配合物,为这类配合物的合成和性质提供了见解。这项研究对有机金属化学领域有所贡献(Angermund, Betz, & Butenschön, 1993)。
安全和危害
属性
IUPAC Name |
(5E)-hepta-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-4,6H,1,5,7H2,2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXMNEKDFYUNDQ-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Heptadiene | |
CAS RN |
1541-23-7 | |
| Record name | 1,5-Heptadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Heptadiene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5E)-hepta-1,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,5-heptadiene?
A1: 1,5-Heptadiene has the molecular formula C7H12 and a molecular weight of 96.17 g/mol.
Q2: Is there spectroscopic data available for 1,5-heptadiene?
A2: While the provided research papers don't contain extensive spectroscopic characterization of 1,5-heptadiene itself, information about its derivatives and isomers can be found. For instance, [] describes the properties of purified derivatives of 2,6-dimethyl-1,5-heptadiene-4-one (an isomer of phorone).
Q3: Can you describe a synthetic approach to 3-acetoxy-2,6-dimethyl-1,5-heptadiene?
A3: Several synthetic routes to racemic 3-acetoxy-2,6-dimethyl-1,5-heptadiene, a pheromone component, are described in the literature. One method utilizes a one-pot procedure for deoxygenation of an α, β-unsaturated ketone with concomitant double bond migration. [] Another approach uses L-phenylalanine as a starting material to synthesize the (R)-(+)- enantiomer of the pheromone. []
Q4: How does triethylaluminum react with 1-acetyl-2-[(trimethylsilyl)methyl]cyclobutanes?
A4: Triethylaluminum catalyzes the ring-opening reaction of 1-acetyl-2-[(trimethylsilyl)methyl]cyclobutanes, leading to the stereoselective formation of (Z)-6-(trimethylsiloxy)-1,5-heptadienes. []
Q5: What is the role of thianthrene cation radical in reactions involving 2,2'-azo-2-methyl-6-heptene?
A5: The reaction of 2,2'-azo-2-methyl-6-heptene with thianthrene cation radical perchlorate in the presence of a base leads to the formation of various C8 hydrocarbons, including 2-methyl-1,6-heptadiene and 6-methyl-1,5-heptadiene. This reaction provides evidence for the formation of the 2-methyl-6-hepten-2-yl radical. []
Q6: How can 1,5-heptadiene derivatives be synthesized from isoprene oligomers?
A6: Terpene alcohols containing the 1,5-heptadiene motif can be synthesized from isoprene oligomers via a two-step process. This involves epoxidation with peracetic acid followed by isomerization using aluminium triisopropoxide. []
Q7: Has 1,5-heptadiene been investigated in the context of the Cope rearrangement?
A7: Yes, various aspects of the Cope rearrangement involving 1,5-heptadiene derivatives have been explored. For example, the pyrolysis of (R,E)-5-methyl-1,2,6-octatriene, a 1,5-heptadiene derivative, was studied to understand the mechanism of the Cope rearrangement. [, ] Another study examined the kinetics and solvent effects on the rate of the Cope rearrangement using 4,4-dicyano-5-ethyl-1,5-heptadiene. [] Researchers have also reported the first organocatalytic Cope rearrangement using 1,5-hexadiene-2-carboxaldehydes, demonstrating the potential for asymmetric catalysis. []
Q8: Are there any notable catalytic applications of cobalt(II) complexes with ligands containing 1,5-heptadiene moieties?
A8: A study investigated cobalt(II) complexes with substituted salen-type ligands, including those incorporating 1,5-heptadiene units. While not directly using 1,5-heptadiene itself, these complexes exhibited varying dioxygen affinities and catalytic activities in the oxidation of triphenylphosphane and 2,6-di-tert-butylphenol by O2. []
Q9: How do organoyttrium complexes interact with 1,5-heptadiene systems?
A9: Organoyttrium complexes, particularly Cp2*YMe·THF, have demonstrated catalytic activity in the sequential cyclization/silylation of 1,5-dienes, including those with a 1,5-heptadiene backbone. This process efficiently generates carbobicyclics with high diastereoselectivity. []
Q10: Has 1,5-heptadiene been identified in natural sources?
A10: Yes, 1,5-heptadiene has been identified as a constituent in the essential oil of Brassica rapa cv. “yukina”. [] It has also been found in Artemisia nilagirica (Clarke) Pamp. essential oil. []
Q11: What is the biological significance of 3-acetoxy-2,6-dimethyl-1,5-heptadiene?
A11: 3-Acetoxy-2,6-dimethyl-1,5-heptadiene is recognized as the sex pheromone of the Comstock mealybug (Pseudococcus comstockii KUWANA). []
Q12: Are there any studies investigating the antimicrobial activity of plant extracts containing 1,5-heptadiene derivatives?
A12: Research has shown that extracts from Uriginea maritima (L.), containing 2,6-dimethyl-1,5-heptadiene, exhibit antibacterial activity against various pathogenic bacteria. [] Additionally, extracts from Combretum paniculatum, containing 1,5-heptadiene among other compounds, have demonstrated antimicrobial activity against a range of bacterial and fungal strains. []
Q13: Has 1,5-heptadiene been identified in the volatile profile of germinated brown rice?
A13: Yes, 4-methyl-1,5-heptadiene was identified as a volatile compound in cooked germinated brown rice, specifically in the Oryza sativa L. ssp. Indica variety. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



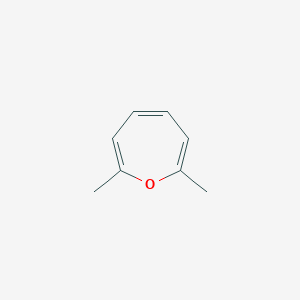
![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)
